molecular formula C12H14ClN B172787 3-tert-butyl-5-chloro-1H-indole CAS No. 1207426-46-7

3-tert-butyl-5-chloro-1H-indole

Cat. No. B172787
M. Wt: 207.7 g/mol
InChI Key: FDCMHFASALOYTC-UHFFFAOYSA-N
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Description

“3-tert-butyl-5-chloro-1H-indole” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Scientific Research Applications

  • Recyclization and Derivative Formation : A study on the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes under acidic conditions revealed the formation of indole derivatives, including 3-(5-tert-butyl-2-furyl)-2-(4,4-dimethyl-3-oxopentyl)-l-tosyl- 1H -indoles (Butin et al., 2008).

  • Molecular Structure and Reactivity Analysis : Research involving the synthesis of triazolyl-indole compounds, including tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, highlighted the molecular structure and reactivity through X-ray diffraction, NMR spectroscopy, and DFT studies (Boraei et al., 2021).

  • Synthesis of Novel Compounds : A method for the synthesis of N-substituted 2,3-dihydroindoles and indoles was developed, which includes the use of potassium tert-butoxide as a base for the synthesis of various anilines (Beller et al., 2001).

  • Formation of Gamma-Carbolines and Heteropolycycles : A study demonstrated the palladium-catalyzed intramolecular annulation of alkynes to form gamma-carboline derivatives with additional ring fusions across indole positions (Zhang & Larock, 2003).

  • Bromination Reactions : Research on the bromination of 3-tert-butylindole with N-Bromosuccinimide highlighted the formation of specific bromo derivatives and their reactivity under various conditions (Hino et al., 1977).

  • Fischer Indole Synthesis : The synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole via Fischer indole synthesis was demonstrated using cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride (Falke et al., 2011).

properties

IUPAC Name

3-tert-butyl-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCMHFASALOYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572360
Record name 3-tert-Butyl-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-5-chloro-1H-indole

CAS RN

1207426-46-7
Record name 3-tert-Butyl-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Laaroussi, Y Ding, Y Teng, P Deschamps… - European Journal of …, 2020 - Elsevier
A series of achiral indole analogues of the selective sirtuin inhibitor EX-527 (a racemic, substituted 1,2,3,4 tetrahydrocarbazole) was designed to stabilize the bioactive conformation, …
Number of citations: 9 www.sciencedirect.com

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